3-Amino-7-chloroquinoline dihydrochloride
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research
Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in drug discovery and development. chemicalbook.com This molecular architecture is not merely a synthetic curiosity but is found in a variety of natural products, most notably the anti-malarial alkaloid quinine. The versatility of the quinoline scaffold has established it as a "privileged pharmacophore," meaning it is capable of binding to a diverse range of biological targets, thereby exhibiting a wide array of biological activities. chemicalbook.comnih.gov
The significance of the quinoline core is evidenced by its presence in numerous commercially available drugs. durham.ac.uk Research has extensively documented the potent pharmacological effects of quinoline derivatives, which include:
Antimalarial: Compounds like chloroquine (B1663885), mefloquine, and amodiaquine (B18356) have been frontline treatments for malaria for decades. sigmaaldrich.com
Anticancer: Certain derivatives have shown the ability to inhibit cancer cell proliferation, angiogenesis, and induce apoptosis. chemicalbook.comnih.gov
Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, features a quinoline core and is crucial in treating various bacterial infections. sigmaaldrich.com
Anti-inflammatory, Antiviral, and Anticonvulsant: The scaffold has also been successfully modified to create agents with activity against inflammation, viruses, and seizure disorders. synblock.combiosynth.com
The appeal of the quinoline ring system to medicinal chemists also lies in its synthetic accessibility and the relative ease with which it can be functionalized at various positions. durham.ac.uksigmaaldrich.com This allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly adaptable template for the design of new therapeutic agents. nih.gov
Overview of Halogenated Quinoline Derivatives in Contemporary Chemical and Biological Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a well-established and powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com Among the halogens, chlorine is frequently incorporated into quinoline-based drugs, and its impact is well-documented.
The 7-chloroquinoline (B30040) core is arguably the most famous halogenated quinoline motif, primarily because it forms the backbone of the highly successful 4-aminoquinoline (B48711) antimalarial drugs, including chloroquine. mdpi.comtandfonline.com The chlorine atom at the 7-position is considered crucial for the antimalarial activity of these compounds. Consequently, a vast body of research has been dedicated to synthesizing and evaluating novel 7-chloroquinoline derivatives. durham.ac.uknih.gov
Contemporary research on halogenated quinolines is diverse and extends far beyond malaria. Scientists are actively exploring these compounds for a range of therapeutic applications:
Anticancer Agents: Numerous studies have demonstrated that 7-chloroquinoline derivatives possess significant cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancer. mdpi.comnih.gov
Antibacterial Agents: Halogenated quinolines have been developed as potent antibacterial agents, capable of eradicating drug-resistant Gram-positive pathogens and their biofilms.
Neurodegenerative Disease Modulators: Researchers have investigated halogenated quinolines as potential inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in neurodegenerative conditions like Parkinson's disease.
Resistance Reversal Agents: In the context of malaria, new adamantane-linked chloroquinoline derivatives have been designed to circumvent and reverse chloroquine resistance in Plasmodium falciparum strains.
The strategic placement of halogens on the quinoline ring system continues to be a productive area of research, yielding compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com
Specific Focus on 3-Amino-7-chloroquinoline Dihydrochloride (B599025) within the Quinoline Compound Class
Within the extensive family of halogenated quinolines, 3-Amino-7-chloroquinoline dihydrochloride represents a specific structural isomer. Its chemical identity is defined by a quinoline ring chlorinated at the 7-position and substituted with an amino group at the 3-position, formulated as a dihydrochloride salt.
| Property | Value |
|---|---|
| IUPAC Name | 7-chloroquinolin-3-amine dihydrochloride |
| Molecular Formula | C₉H₇ClN₂ · 2HCl |
| Synonyms | 3-Amino-7-chloroquinoline 2HCl |
While the 7-chloroquinoline framework is of immense biological importance, the specific placement of the amino group on the quinoline ring is critical in determining the compound's pharmacological profile. The vast majority of research and drug development efforts have focused on the 4-amino-7-chloroquinoline isomer. This isomer is the foundational structure for chloroquine and its many analogues, where the amino group at the 4-position is essential for its potent antimalarial activity.
In contrast, published research on the biological activities of the 3-amino-7-chloroquinoline isomer is notably scarce. It is not featured as a prominent lead compound in the extensive literature on antimalarial, anticancer, or antibacterial quinoline derivatives. This suggests that this compound is primarily utilized as a chemical intermediate or a building block in synthetic chemistry. Its value likely lies in providing a scaffold for the synthesis of more complex molecules, where the 3-amino group serves as a handle for further chemical modifications, rather than being an endpoint therapeutic agent itself.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H9Cl3N2 |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
7-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H |
InChI Key |
RUPLHGWAGAMBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 7 Chloroquinoline Dihydrochloride and Its Analogs
Direct Synthetic Approaches to 3-Amino-7-chloroquinoline and its Salts
Direct synthesis of the 3-amino-7-chloroquinoline scaffold and its subsequent conversion to the dihydrochloride (B599025) salt involves specific precursors and established chemical transformations.
Synthesis from 3-amino-7-chloro-4-quinoline-thiol Precursors
A plausible synthetic route to 3-amino-7-chloroquinoline can be extrapolated from the synthesis of its 4-thioether derivatives. The synthesis of 3-amino-4-ethylthio-7-chloro-quinoline-hydrochloride provides a strong model for this approach. The process begins with the precursor 3-amino-7-chloro-4-quinoline-thiol. prepchem.com
In a representative synthesis, 3-amino-7-chloro-4-quinoline-thiol is dissolved in an aqueous sodium hydroxide (B78521) solution. This deprotonates the thiol group, forming a more nucleophilic thiolate. The subsequent addition of an alkylating agent, such as ethyl benzene (B151609) sulfonate, and heating the mixture leads to the formation of the corresponding 4-alkylthio derivative. prepchem.com To obtain the target 3-amino-7-chloroquinoline, a desulfurization step would be necessary following the protection of the amino group. Raney nickel is a common reagent for such transformations, effectively removing the sulfur-containing group from the aromatic ring.
Following the synthesis of the free base, the formation of the hydrochloride salt is achieved by treating the compound with an alcoholic solution of hydrogen chloride. This protonates the basic nitrogen atoms of the quinoline (B57606) ring and the 3-amino group, leading to the precipitation of the hydrochloride salt. prepchem.com
General Reaction Pathways for Aminoquinoline Dihydrochloride Formation
The formation of dihydrochloride salts of aminoquinolines is a standard procedure to improve the solubility and stability of these basic compounds. This process is crucial for their formulation as active pharmaceutical ingredients. The general pathway involves the protonation of two basic nitrogen atoms within the aminoquinoline structure by hydrochloric acid.
A typical procedure involves dissolving the free base of the aminoquinoline derivative in a suitable aprotic solvent. google.com Subsequently, a calculated amount of concentrated or gaseous hydrogen chloride, or a solution of HCl in an organic solvent, is added to the solution. google.comgoogle.com The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration. For instance, in the synthesis of amodiaquine (B18356) dihydrochloride dihydrate, after the primary synthesis of the free base, the compound is treated with hydrochloric acid to yield the dihydrochloride salt. nih.govacs.org The choice of solvent and the method of HCl addition can influence the crystalline form of the resulting salt. google.com
Advanced Synthetic Strategies for Related 7-Chloroquinoline (B30040) and 3-Aminoquinoline (B160951) Derivatives
The synthesis of a diverse range of 7-chloroquinoline and 3-aminoquinoline derivatives is often achieved through more advanced and versatile synthetic strategies, including nucleophilic aromatic substitution, cyclization reactions, and the use of eco-friendly techniques.
Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted quinolines. 4,7-dichloroquinoline (B193633) is a key starting material, allowing for selective substitution at the C4 position due to its higher reactivity compared to the C7 chlorine. wikipedia.orgresearchgate.netchemicalbook.com The electron-withdrawing effect of the quinoline nitrogen activates the C4 position towards nucleophilic attack.
This strategy is widely employed in the synthesis of various 4-aminoquinoline (B48711) derivatives. The reaction involves the displacement of the chlorine atom at the 4-position by a primary or secondary amine. For example, the synthesis of chloroquine (B1663885) involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. chemicalbook.com Similarly, a variety of 7-chloroquinoline derivatives can be prepared by reacting 4,7-dichloroquinoline with different amines, thiols, or other nucleophiles. researchgate.netmdpi.com The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields. nih.gov
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | p-Aminoacetophenone | 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | Absolute ethanol, reflux | Not specified |
| 4,7-Dichloroquinoline | 4-Diethylamino-1-methylbutylamine | Chloroquine | 180 °C | Not specified |
| 4,7-Dichloroquinoline | Morpholine | 4-morpholino-7-chloroquinoline | K2CO3, DMF, 100 °C | 92% |
Intramolecular and Intermolecular Cyclization/Annulation Reactions
Cyclization and annulation reactions are powerful methods for constructing the quinoline ring system. These reactions can be either intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the combination of two or more reactants.
Intramolecular cyclization is a key strategy for synthesizing quinoline and its derivatives from appropriately substituted acyclic precursors. For instance, 3-aminoquinolines can be synthesized from α-imino rhodium carbenes and 2-aminobenzaldehydes. rsc.org Another approach involves the regioselective palladium-catalyzed intramolecular cyclization of 2-bromophenylalanine derivatives to access dihydroquinolinones. fao.org Ring-fluorinated quinolines can be synthesized via the intramolecular cyclization of o-cyano- and o-isocyano-β,β-difluorostyrenes. nih.gov
Intermolecular cyclization/annulation reactions build the quinoline scaffold by combining different molecular fragments. The Gould-Jacobs reaction is a classic example, where an aniline (B41778) derivative reacts with an ethoxymethylenemalonic ester followed by thermal cyclization to form a 4-hydroxyquinoline, which can then be converted to a 7-chloroquinoline derivative. wikipedia.org The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another versatile method for quinoline synthesis. nih.govbenthamdirect.comnih.govresearchgate.net
Eco-Friendly and Efficient Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions.
Microwave-assisted synthesis has been successfully applied to various quinoline syntheses. The Friedländer synthesis, for instance, can be significantly accelerated using microwave irradiation, often in the absence of a solvent or using a green solvent like acetic acid. nih.govbenthamdirect.comnih.govresearchgate.netcam.ac.uk This method allows for the rapid assembly of diverse quinoline derivatives with improved yields compared to conventional heating. nih.gov
| Reaction Type | Starting Materials | Product | Conditions | Advantages |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminophenylketones, Cyclic ketones | Quinoline scaffold | Neat acetic acid, 160 °C, 5 min | Rapid, efficient, green |
| Friedländer Synthesis | 2-Aminoaryl aldehydes, Ketones | Quinoline derivatives | [Bmim]HSO4 catalyst, solvent-free | High yields, green |
| Friedländer Synthesis | 8-Hydroxyquinolines | Halogenated quinolines | Catalyst- and protecting-group-free | Improved yields (34% to 72%) |
Ultrasound irradiation is another green technique that has been effectively used in quinoline synthesis. Sonication can promote various reactions, including the synthesis of quinoline-imidazole hybrids and other derivatives. nih.govrsc.orgmdpi.com Ultrasound-assisted synthesis often leads to shorter reaction times and improved yields by enhancing mass transfer and accelerating chemical reactions through acoustic cavitation. nih.govresearchgate.net For example, the synthesis of 1-(7-chloroquinolin-4-yl) derivatives can be achieved by refluxing 4,7-dichloroquinoline with appropriate amines in an ultrasonic bath. tandfonline.com
Metal-Catalyzed Coupling Reactions in Quinoline Functionalization
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-chloroquinoline nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions facilitate the introduction of a wide array of substituents at the 7-position, which is critical for creating structural diversity in analogs. Common strategies include the Ullmann, Suzuki, and Negishi reactions. nih.gov
Ullmann Coupling: This reaction is used to generate diaryl ether linkages by coupling a phenol (B47542) with the 7-chloroquinoline scaffold in the presence of a copper catalyst.
Suzuki Coupling: Palladium catalysts are employed to couple boronic acids with the 7-position of the quinoline ring, forming biaryl structures. nih.gov
Negishi Coupling: This reaction involves the use of organozinc reagents, catalyzed by palladium or nickel, to introduce alkyl or aryl groups at the 7-position. nih.gov
Beyond these classic methods, regioselective metalation strategies using mixed lithium-magnesium reagents have been developed for the functionalization of 7-chloroquinolines. This approach allows for the generation of organomagnesium intermediates that can react with various electrophiles to yield functionalized quinoline derivatives under mild conditions. durham.ac.uk These metal-catalyzed techniques are fundamental for creating libraries of 7-substituted-4-aminoquinolines, which serve as precursors or analogs for more complex molecules. nih.gov
Derivatization and Structural Diversification of the 3-Amino-7-chloroquinoline Core
The 3-amino-7-chloroquinoline scaffold serves as a versatile platform for extensive chemical modification. The primary sites for derivatization are the amino group at the 3-position and the chloro-substituted quinoline ring. By employing molecular hybridization—covalently linking two or more pharmacophores—researchers can design novel molecules with potentially enhanced or new biological activities. nih.gov This approach aims to improve selectivity and overcome potential resistance mechanisms by combining the structural features of the quinoline core with other biologically active moieties. nih.gov
A key strategy for structural diversification involves appending various heterocyclic rings to the 7-chloroquinoline core. This creates hybrid molecules that integrate the chemical properties of both scaffolds.
Triazoles: The 1,2,3-triazole moiety is frequently introduced using the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a prominent example of "click chemistry". researchgate.netmdpi.com This reaction typically involves the coupling of a quinoline azide (B81097) derivative with a terminal alkyne, or a quinoline alkyne with an azide-functionalized molecule, to form a stable, 1,4-disubstituted triazole linker. nih.govresearchgate.net This method is highly efficient and allows for the creation of a wide range of quinoline-triazole hybrids. mdpi.comfuture-science.com
Benzimidazoles: Quinoline-benzimidazole hybrids are often synthesized via a condensation reaction. A common route involves reacting a 7-chloroquinoline derivative bearing an aldehyde group with various benzene-1,2-diamines. nih.govmdpi.com This condensation, often carried out at high temperatures in the presence of a catalyst like sodium metabisulfite, leads to the formation of the benzimidazole (B57391) ring system linked to the quinoline core. nih.govmdpi.com
Pyrimidines: The synthesis of quinoline-pyrimidine hybrids can be achieved through multi-step reaction sequences. For instance, a pyrimidine (B1678525) moiety can be constructed onto a quinoline scaffold, or a pre-formed pyrimidine ring can be linked via nucleophilic substitution reactions. mdpi.com The synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves the condensation of an α,β-unsaturated ketone with an aminopyrimidine precursor. mdpi.com
Thiosemicarbazides: Quinoline-thiosemicarbazide derivatives are synthesized by linking the thiosemicarbazide (B42300) functional group to the quinoline nucleus. One method involves reacting a quinoline-carbohydrazide with an appropriate isothiocyanate to yield the target thiosemicarbazide. researchgate.net Another approach utilizes a sulfonyl group as a linker to connect various thiosemicarbazides to the quinoline core. nih.govresearchgate.net
Modification of side chains attached to the 3-amino-7-chloroquinoline core is a critical strategy for fine-tuning the molecule's chemical reactivity and physicochemical properties. The nature, length, and flexibility of the side chain can significantly influence its interactions with biological targets.
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, COSY, NOESY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.
¹H-NMR and ¹³C-NMR: One-dimensional NMR provides fundamental information. For 3-Amino-7-chloroquinoline, ¹H-NMR would show the chemical shifts, integration (proton count), and multiplicity (splitting patterns) for each unique proton on the quinoline (B57606) ring. ¹³C-NMR would identify all unique carbon atoms, including those in the heterocyclic and benzene (B151609) rings. The formation of the dihydrochloride (B599025) salt would cause significant downfield shifts for nearby protons and carbons due to the protonation of the quinoline nitrogen and the 3-amino group.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling), helping to map out the proton connectivity within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). It is invaluable for identifying quaternary carbons (which have no attached protons) and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for confirming stereochemistry and spatial relationships within the molecule.
Interactive Data Table: Expected NMR Data (Hypothetical) Specific experimental data for 3-Amino-7-chloroquinoline dihydrochloride is not available. The table below is a hypothetical representation of how such data would be presented.
| Technique | Atom | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H-NMR | H-2 | ~8.5-9.0 | Downfield due to adjacent protonated N |
| ¹H-NMR | H-4 | ~7.8-8.2 | |
| ¹H-NMR | H-5 | ~7.6-8.0 | |
| ¹H-NMR | H-6 | ~7.4-7.8 | |
| ¹H-NMR | H-8 | ~7.9-8.3 | Deshielded by adjacent Cl |
| ¹³C-NMR | C-2 | ~145-150 | |
| ¹³C-NMR | C-3 | ~120-125 | Carbon bearing the amino group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the protonated amine (ammonium salt), C=C and C=N stretching vibrations from the aromatic quinoline system, and the C-Cl bond.
Interactive Data Table: Expected IR Absorption Bands (Hypothetical) Specific experimental data for this compound is not available. The table below is a hypothetical representation of how such data would be presented.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3200-3400 | Strong, Broad | N-H stretching (Ammonium salt) |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~1600-1650 | Medium-Strong | C=N stretching (Quinoline ring) |
| ~1450-1580 | Medium-Strong | Aromatic C=C stretching |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HR-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.
MS: A standard mass spectrum would show the molecular ion peak [M+H]⁺ corresponding to the mass of the free base (3-Amino-7-chloroquinoline). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks (M and M+2) separated by two mass units, which is a key signature for chlorine-containing compounds.
HR-MS: High-Resolution Mass Spectrometry provides a very precise mass measurement of the molecular ion, which can be used to determine the exact elemental formula of the compound.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is used to analyze the purity of the compound and can also be used to study its fragmentation patterns to further confirm the structure.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₉Cl₃N₂ for the dihydrochloride salt) to verify the purity and confirm the empirical formula of the synthesized compound.
Interactive Data Table: Elemental Analysis Data (Theoretical) Specific experimental data for this compound is not available. The table below shows the theoretical values.
| Element | Symbol | Theoretical % |
|---|---|---|
| Carbon | C | 43.31 |
| Hydrogen | H | 3.63 |
| Chlorine | Cl | 42.62 |
Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Studies
Molecular Interactions with Biological Targets
Derivatives of the 7-chloroquinoline (B30040) nucleus engage with a variety of biological macromolecules, leading to the modulation of essential cellular and pathogenic processes. These interactions are fundamental to their observed therapeutic effects.
The quinoline (B57606) core has been identified as a versatile scaffold for designing inhibitors of various enzymes critical to pathogen survival and host cellular processes.
Penicillin-Binding Protein 2a (PBP2a): Certain 4-aminoquinoline (B48711) derivatives have been investigated for their potential to inhibit PBP2a, the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). In silico docking studies have shown that compounds like 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine can fit within the PBP2a binding site. Their binding is stabilized by a combination of hydrophobic interactions with residues such as ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. Notably, 6-chlorocyclopentaquinolinamine demonstrated potent inhibitory activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 0.125 mM.
Kinases: The aminoquinoline structure is a recognized pharmacophore in the development of kinase inhibitors. Several quinoline-based drugs, such as the Bcr-Abl kinase inhibitor Bosutinib and the multi-kinase inhibitor Lenvatinib, are utilized in cancer therapy. The anticancer effects of some aminoquinolines are attributed to their ability to inhibit tyrosine kinase receptors and their downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival.
Dihydropteroate Synthase (DHPS): Molecular hybridization strategies have combined the 7-chloroquinoline scaffold with sulfonamide moieties to create novel inhibitors of DHPS. This enzyme is essential for folate biosynthesis in bacteria and protozoa and is the target of sulfa drugs. These hybrid compounds are designed to leverage the properties of both pharmacophores. A synthesized quinoline-sulfonamide hybrid, identified as QS-3, was found to be a potent antibacterial agent, with molecular docking studies indicating a strong binding affinity of -8.0 kcal/mol for the DHPS enzyme.
Direct interaction with nucleic acids represents a key mechanism of action for many quinoline-based compounds, including the parent compound chloroquine (B1663885).
DNA Intercalation: Studies have provided evidence that chloroquine can intercalate into the DNA double helix. This interaction is characterized by the insertion of the planar quinoline ring system between the base pairs of DNA, a mechanism supported by observations of increased DNA viscosity and changes in sedimentation and X-ray diffraction patterns upon binding. Furthermore, research into the inhibition of endosomal Toll-like receptors (TLRs) has revealed that antimalarial quinolines can bind directly to nucleic acids. This binding is thought to mask the nucleic acid ligands (like CpG-DNA), preventing their recognition by TLRs.
Derivatives of 7-chloroquinoline can influence critical cellular signaling pathways, particularly those governing programmed cell death, or apoptosis.
Induction of Apoptosis via Bcl-2 and Bax: The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism for inducing cell death in cancer therapy and is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic proteins like Bcl-2, which prevent apoptosis, and pro-apoptotic proteins like Bax, which promote it. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptotic stimuli. An increase in this ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce apoptosis in tumor cell lines. While direct modulation of Bcl-2 and Bax by 3-amino-7-chloroquinoline itself is not extensively detailed, the known ability of aminoquinoline derivatives to trigger the intrinsic apoptotic pathway strongly suggests an influence on the balance of these key regulatory proteins.
The 7-chloroquinoline scaffold has been shown to interact with various cell surface and intracellular receptors, modulating their function and downstream signaling.
Toll-like Receptors (TLRs): Chloroquine and its derivatives are known inhibitors of endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9. These receptors are crucial for the innate immune response to pathogen-associated nucleic acids. The primary mechanism of inhibition is not through the alteration of endosomal pH, as once thought, but via direct binding to the nucleic acid ligands themselves. This interaction effectively sequesters the ligands, preventing them from activating their respective TLRs and initiating inflammatory signaling cascades.
D2 receptor: The dopamine (B1211576) D2 receptor is a key target in the treatment of neuropsychiatric disorders. While the broader quinoline class includes compounds that interact with various central nervous system receptors, specific, high-affinity binding of 3-amino-7-chloroquinoline derivatives to the D2 receptor is not well-documented in the available scientific literature.
5-HT1A receptor: The serotonin (B10506) 1A (5-HT1A) receptor is another important CNS target. Studies on bivalent 4-aminoquinoline ligands, connected by alkane linkers of varying lengths, have assessed their affinity for this receptor. The research indicated that these compounds generally possess low affinity for the 5-HT1A receptor. This characteristic is often considered advantageous in drug design, as it suggests a lower potential for off-target effects related to the serotonergic system.
In Vitro and Pre-clinical Biological Activity Profiles of 3-Amino-7-chloroquinoline Derivatives
The most extensively studied biological activity of 7-chloroquinoline derivatives is their efficacy against malaria parasites, which has been demonstrated in numerous in vitro and in vivo models.
Derivatives based on the 3-amino-7-chloroquinoline scaffold have been synthesized and evaluated for their ability to inhibit the growth of malaria parasites, showing activity against both drug-sensitive and drug-resistant strains.
Plasmodium falciparum (In Vitro): A wide array of 3-substituted chloroquine derivatives has been tested against various laboratory strains of P. falciparum. Aroylation of 3-aminochloroquine has produced derivatives with potent activity. For instance, benzamido-analogues, particularly those with electron-withdrawing groups at the 4-position of the benzoyl ring, have shown low IC50 values against the chloroquine-sensitive (CQS) 3D7 strain, often in the same order of magnitude as chloroquine itself. scholaris.cascholaris.caresearchgate.net Some of these derivatives also retain significant activity against chloroquine-resistant (CQR) strains like Dd2 and K1. scholaris.cascholaris.caresearchgate.net Other modifications, such as the introduction of thiazinanone rings or α,β-unsaturated amide side chains, have also yielded compounds with mild to moderate antiplasmodial activity.
Table 1: In Vitro Anti-malarial Activity of 3-Amino-7-chloroquinoline Derivatives against P. falciparum Strains
| Compound/Derivative | Parasite Strain | IC50 Value (nM) | Reference |
|---|---|---|---|
| 3-Aminochloroquine (unmodified) | Dd2 (CQR) | 297 ± 52 | scholaris.ca |
| 4-Chlorobenzamido-CQ derivative | 3D7 (CQS) | 52 ± 12 | scholaris.ca |
| 4-Chlorobenzamido-CQ derivative | Dd2 (CQR) | 404 ± 43 | scholaris.ca |
| 4-Nitrobenzamido-CQ derivative | 3D7 (CQS) | 51 ± 8 | scholaris.ca |
| 4-Nitrobenzamido-CQ derivative | Dd2 (CQR) | 494 ± 61 | scholaris.ca |
| SKM13 | CQ-resistant strain | - (1.28-fold more effective than CQ) | nih.gov |
| Chloroquine (Reference) | 3D7 (CQS) | 21 ± 5 | scholaris.ca |
| Chloroquine (Reference) | Dd2 (CQR) | 170 ± 17 | scholaris.ca |
Plasmodium berghei (In Vivo): Pre-clinical evaluation in rodent models of malaria, typically using P. berghei, provides crucial information on the in vivo efficacy of these compounds. A 4-day suppressive test is commonly employed to measure the reduction in parasitemia. Derivatives such as SKM13 have demonstrated the ability to completely inhibit P. berghei growth in the blood of infected mice. nih.gov Another derivative, JH7E, showed a dose-dependent inhibition of parasitemia, with a mean inhibition of 85.71% at the highest dose tested on day 30. academicjournals.org The pyrrolizidinylmethyl derivative MG3 was also shown to be orally active in P. berghei models, with efficacy comparable to or better than chloroquine. nih.gov These studies confirm that the antiplasmodial activity observed in vitro can translate to significant efficacy in a living organism.
Table 2: In Vivo Anti-malarial Activity of 7-Chloroquinoline Derivatives against P. berghei
| Compound/Derivative | Mouse Model | Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| SKM13 | P. berghei-infected mice | Parasite Growth Inhibition | Complete inhibition | nih.gov |
| SKM13 | P. berghei-infected mice | Survival Rate | Increased from 40% to 100% at day 12 | nih.gov |
| MG3 | P. berghei model | Parasite Suppression | Efficacy comparable or better than Chloroquine | nih.gov |
| JH7E | P. berghei berghei-infected mice | Mean Parasitemia Inhibition (Day 30) | 85.71% | academicjournals.org |
Anti-proliferative and Cytotoxic Effects in Various Cancer Cell Lines
Derivatives of 7-chloroquinoline have demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of cancer cell lines. These compounds often exhibit potent activity, sometimes surpassing that of established anti-cancer drugs.
Newly synthesized benzimidazole (B57391) derivatives of 7-chloro-4-aminoquinoline have been evaluated for their effects on the growth of various tumor cell lines. mdpi.com These hybrid molecules were tested against non-tumor MDCK1 cells and a panel of seven tumor cell lines including CaCo-2 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), CCRF-CEM (human acute lymphoblastic leukemia), Hut78 (T-cell lymphoma), THP-1 (acute monocytic leukemia), Raji (Burkitt lymphoma), and HeLa (cervical adenocarcinoma). mdpi.com Compounds with an unsubstituted benzimidazole ring showed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, and were effective in suppressing cell cycle progression in leukemia and lymphoma cells. mdpi.com
In a study focusing on 7-chloro-(4-thioalkylquinoline) derivatives, a series of 78 synthetic compounds were investigated for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. nih.gov The sulfonyl N-oxide derivatives within this series were found to be particularly cytotoxic to cancer cells. nih.gov Notably, certain compounds showed pronounced selectivity for human colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM), lung cancer cells (A549), and osteosarcoma cells (U2OS). eatris.cz At higher concentrations, these compounds were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and induce apoptosis in the CCRF-CEM cancer cell line. eatris.cz
The anti-proliferative activities of novel aminoquinoline derivatives have also been described against the A375 human melanoma cell line. nih.gov Many of these compounds showed superior anti-proliferative activities compared to the reference compound, Sorafenib. nih.gov Specifically, quinolinyloxymethylphenyl compounds exhibited potent activities with IC50 values of 0.77 and 0.79 µM and demonstrated excellent selectivity against melanoma and fibroblast cell lines. nih.gov Furthermore, 7-chloroquinoline hydrazones have been identified as highly active compounds, exhibiting good cytotoxic activity with submicromolar GI50 values across a wide range of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
The established antimalarial drugs chloroquine and hydroxychloroquine, which are based on the 7-chloroquinoline structure, have also been investigated in clinical trials as promising anticancer agents. mdpi.com These molecules act as lysosomotropic amines that can enhance the anti-proliferative action of chemotherapeutic agents through mechanisms such as cell cycle arrest and apoptosis induction. nih.gov
Table 1: Anti-proliferative Activity of 7-Chloroquinoline Derivatives in Various Cancer Cell Lines
| Compound Type | Cell Line(s) | Activity (GI50/IC50) | Reference(s) |
|---|---|---|---|
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and lymphoma cells | 0.4 - 8 µM (GI50) | mdpi.com |
| Aminoquinoline derivatives | A375 (melanoma) | 0.77 and 0.79 µM (IC50) | nih.gov |
Anti-microbial Activity Spectrum (Antibacterial, Antifungal, Antileishmanial, Antitrypanosomal)
The 7-chloroquinoline core is a versatile scaffold for the development of potent anti-microbial agents. Derivatives have shown a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoan parasites.
In terms of antibacterial activity , novel 7-chloroquinoline derivatives have been synthesized and screened against several bacterial strains. researchgate.net For instance, certain derivatives showed good activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 and 12.00 ± 0.00 mm. researchgate.net Other compounds were active against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm, and another derivative displayed good activity against Streptococcus pyogenes with an inhibition zone of 11.00 ± 0.02 mm. researchgate.net Additionally, metal complexes of 8-aminoquinoline-uracils have demonstrated antimicrobial activities against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov
Regarding antifungal activity , various quinoline derivatives have been reported to possess antifungal properties, contributing to the broad anti-microbial profile of this class of compounds. nih.govfuture-science.com
The antileishmanial potential of 7-chloroquinoline derivatives has also been a subject of investigation. A study on ten 7-chloro-4-quinolinylhydrazone derivatives revealed their activity against Leishmania amazonensis. nih.gov Two compounds were active against the promastigote form of the parasite, with IC50 values of 52.5 and 21.1 µM, while two other compounds were active against the intracellular amastigote form, with IC50 values of 8.1 and 15.6 µM. nih.gov Importantly, the majority of these compounds did not show toxicity against murine macrophages. nih.gov One particularly promising compound was found to induce an oxidative imbalance in the promastigotes, leading to an increase in reactive oxygen species and a reduction in the mitochondrial membrane potential, suggesting that its antileishmanial effects may be mediated by mitochondrial dysfunction. nih.gov
Furthermore, derivatives of aminoquinolines have shown antitrypanosomal activity. nih.gov The development of new compounds based on the 7-chloroquinoline scaffold continues to be a promising strategy in the search for new treatments for trypanosomal infections. researchgate.net
Table 2: Anti-microbial Activity of 7-Chloroquinoline Derivatives
| Activity Type | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Good activity with significant inhibition zones. | researchgate.net |
| Antileishmanial | Leishmania amazonensis | Active against both promastigote and amastigote forms; induces mitochondrial dysfunction. | nih.gov |
Other Emerging Biological Activities (e.g., Antioxidant Potential, Neuroprotective Effects, Anti-inflammatory Action)
Beyond their well-documented anti-proliferative and anti-microbial activities, derivatives of 7-chloroquinoline are being explored for other promising therapeutic applications.
Antioxidant Potential: Several studies have highlighted the antioxidant properties of quinoline derivatives. nih.gov A series of novel 7-chloroquinoline derivatives were evaluated for their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net Two compounds, in particular, displayed the strongest antioxidant activity with IC50 values of 2.17 and 0.31 µg/mL, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 2.41 µg/mL). researchgate.net The ability of these compounds to scavenge free radicals suggests their potential in mitigating oxidative stress-related conditions. bohrium.com
Neuroprotective Effects: The quinoline scaffold is of significant interest in the context of neurodegenerative diseases. bohrium.com Derivatives of quinoline have been investigated for their neuroprotective potential, with some showing promise as multifunctional agents against diseases like Alzheimer's and Parkinson's. nih.gov The neuroprotective activity of quinolines has been linked to their ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). bohrium.com Furthermore, certain 4-amino-7-chloroquinoline compounds, such as amodiaquine (B18356) and chloroquine, have been identified as agonists of the nuclear receptor NR4A2, which plays a critical role in the development and function of midbrain dopamine neurons. nih.gov These compounds have demonstrated neuroprotective effects in cellular models when exposed to neurotoxins. nih.gov
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Determinants for Modulating Biological Potency
Influence of Substituent Position and Electronic Properties on the Quinoline (B57606) Ring
The substitution pattern on the quinoline ring is a critical determinant of the biological potency of 4-aminoquinoline (B48711) derivatives. Research consistently highlights the significance of the substituent at the 7-position. The presence of a 7-chloro group is a well-established requirement for the antiplasmodial activity of many quinoline-based compounds. acs.orgresearchgate.netnih.gov This is attributed to the electron-withdrawing nature of the chlorine atom, which influences the pKa of the quinoline ring nitrogen. bohrium.comresearchgate.net
Studies comparing various substituents at the 7-position have demonstrated that electron-withdrawing groups are crucial for activity. bohrium.comresearchgate.netnih.gov The antiplasmodial activity of these compounds shows a direct proportionality with their ability to inhibit β-hematin formation, a process essential for the malaria parasite's survival. bohrium.com The capacity to inhibit β-hematin formation is, in turn, correlated with the electron-withdrawing strength of the group at the 7-position, often quantified by the Hammett constant. bohrium.com While a small, electron-withdrawing group like chlorine or trifluoromethyl is generally considered optimal, some research has shown high potency with other substitutions, such as a 7-phenoxy group, in specific molecular contexts. nih.gov
The electronic properties of the quinoline ring also dictate its chemical reactivity. The electronegative nitrogen atom creates a permanent dipole, making the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic substitution reactions. tandfonline.com This inherent reactivity at the C4 position is fundamental to the synthesis of the vast majority of 4-aminoquinoline derivatives.
| Substituent at 7-Position | Electron-Withdrawing Capacity (Hammett Constant σp) | Quinoline N pKa1 | Relative Antiplasmodial Activity (Normalized) | Reference |
| -NO₂ | 0.78 | 6.28 | Low | bohrium.com |
| -CF₃ | 0.54 | 7.65 | Moderate | bohrium.com |
| -Cl | 0.23 | 7.98 | High | bohrium.com |
| -H | 0.00 | 8.11 | Moderate | bohrium.com |
| -CH₃ | -0.17 | 8.27 | Low | bohrium.com |
| -NH₂ | -0.66 | 8.36 | Low | bohrium.com |
This table presents a summary of findings on how different substituents at the 7-position of the 4-aminoquinoline core influence its physicochemical properties and biological activity, based on data from referenced studies.
Role of Side Chain Configurations and Fused Heterocyclic Rings in Biological Activity
Modifications to this side chain have been a successful strategy for enhancing potency. Studies have shown that altering the length and structure of the side chain can significantly improve activity against various parasitic strains. nih.govresearchgate.net For instance, investigations into the spacing of amino groups in the side chain revealed that a dimethylaminoethylamine configuration was superior to a dimethylaminobutylamine chain in certain styrylquinolines. nih.gov Furthermore, the introduction of novel side chains, such as a pyrrolizidinylmethyl group, has led to derivatives with potent in vitro and in vivo activities. mdpi.com
Another prominent strategy for modifying the 3-amino-7-chloroquinoline scaffold is the incorporation of additional heterocyclic rings. These can be attached to the amino group or fused to the quinoline core. The addition of moieties like 1,2,3-triazole, sulfonamides, or thiohydantoins has yielded hybrid compounds with significant biological activities. tandfonline.comfuture-science.comresearchgate.net Fusing heterocyclic systems, such as a pyrimidine (B1678525) ring, to the quinoline structure is also a recognized approach for generating novel compounds with a broad range of pharmacological properties. nih.gov These additions can broaden the structural diversity of the chemical library, potentially leading to prototypes with enhanced potency and novel mechanisms of action. future-science.com
Computational Chemistry Applications in Ligand Design and Activity Prediction
Computational chemistry provides powerful tools for understanding the interactions of 3-amino-7-chloroquinoline derivatives at a molecular level and for predicting the activity of novel compounds, thereby accelerating the drug design process.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method has been widely applied to 7-chloroquinoline (B30040) derivatives to understand their mechanism of action and to design new inhibitors.
For example, docking studies have been performed to investigate the binding of 4-amino-7-chloroquinoline analogs to the dengue virus NS2B/NS3 protease, identifying key amino acid residues like Lys74, Ile165, and Leu149 involved in the interaction. In other research, derivatives of 7-chloroquinoline were docked into the active sites of antitubercular and antimalarial targets, such as shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase, to predict their binding affinities and structural requirements for activity. sci-hub.se Similar in silico approaches have been used to design and evaluate novel 7-chloroquinoline derivatives as potential inhibitors of the SARS-CoV-2 protease, with binding energies calculated to estimate their potency. scispace.com These simulations provide valuable insights into the ligand-target interactions, including hydrogen bonding and hydrophobic contacts, which guide the design of more effective molecules. scispace.com
| Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| 4-Amino-7-Chloroquinoline analogs | Dengue Virus NS2B/NS3 Protease | Lys74, Leu149, Trp83 | Varies with side chain | |
| 7-Chloroquinoline derivatives | M. tuberculosis Shikimate Kinase | Not specified | Up to -10.5 | sci-hub.se |
| 7-Chloroquinoline derivatives | P. falciparum HGPRT | Not specified | Up to -11.0 | sci-hub.se |
| Novel Hydroxychloroquine derivative | SARS-CoV2 Protease | GLU166, GLY143, HIS163 | -6.9 | scispace.com |
This table summarizes results from various molecular docking studies, showing the application of this computational method to predict the interaction of 7-chloroquinoline derivatives with different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Response
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of untested compounds.
Various QSAR studies have been conducted on 7-chloro-4-aminoquinoline derivatives to understand the influence of different physicochemical properties on their biological effects. asianpubs.org These models often evaluate the impact of steric (molar refractivity), hydrophobic (log P), and electronic (dipole moment) factors on antimalarial activity. asianpubs.org More advanced techniques, such as Hologram QSAR (HQSAR), have been used to analyze series of 7-chloro-4-aminoquinolines for anti-mycobacterial activity, identifying key molecular fragments that contribute positively or negatively to potency. nih.gov Both 2D- and 3D-QSAR models have been developed for large datasets of quinoline derivatives, demonstrating good predictive capacity for antiplasmodial activity against Plasmodium falciparum. nih.gov These statistically significant models serve as useful tools for the rational design of new derivatives and for prioritizing which compounds to synthesize and test. asianpubs.orgnih.gov
Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into molecular geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
DFT calculations have been employed to study the structural and electronic features of 6-chloroquinoline (B1265530) and other derivatives, revealing how chlorine substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr These studies help confirm experimental data from spectroscopic techniques (IR, NMR) and provide a detailed understanding of the molecule's electronic distribution and reactivity. dergipark.org.trdergipark.org.tr Furthermore, DFT, often combined with time-dependent DFT (TD-DFT), is used to predict UV-Vis absorption spectra and explore properties relevant to nonlinear optical applications. researchgate.netnih.gov By calculating the distribution of electron density and molecular orbitals, DFT can help explain the stability of different molecular conformations and the mechanisms of chemical reactions involved in the synthesis of new derivatives. ijcce.ac.ir
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| 6-Chloroquinoline | DFT/B3LYP/6-311++G(d,p) | -6.65 | -1.58 | 5.07 | dergipark.org.tr |
| 6-Aminoquinoline | DFT/B3LYP/6-311G | -5.41 | -0.99 | 4.42 | researchgate.net |
| 4-Hydroxy-3-cyano-7-chloro-quinoline | DFT/B3LYP/6-311G(d,p) | Not specified | Not specified | Not specified | dergipark.org.tr |
This table shows examples of electronic properties calculated using DFT for various quinoline derivatives, illustrating how computational methods can be used to understand their electronic structure.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug Likeness Assessment
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is crucial to mitigate late-stage failures. In silico tools, which use computational models to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have become indispensable. These predictive models are instrumental in evaluating the "drug-likeness" of a compound, thereby guiding the selection and optimization of lead candidates. For 3-Amino-7-chloroquinoline dihydrochloride (B599025), and more broadly for the 4-amino-7-chloroquinoline scaffold, computational studies are employed to forecast its potential as an orally bioavailable drug.
The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The 4-amino-7-chloroquinoline core structure generally adheres well to these parameters, suggesting a favorable preliminary profile for oral bioavailability. mdpi.com
Detailed computational analyses of 4-amino-7-chloroquinoline analogs have indicated that their ADME results fall within an acceptable range for potential drug candidates. Such studies are critical in the early phases of research to identify and filter out compounds that are likely to have poor pharmacokinetic profiles, thus saving significant resources.
Various computational tools and web servers, such as SwissADME and pkCSM, are utilized to generate predictive data for a range of pharmacokinetic parameters beyond Lipinski's rule. mdpi.comijper.org These parameters often include predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential for toxicity. For instance, in silico studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have evaluated their ADME properties to suggest good solubility and permeability, further underscoring the potential of the 7-chloroquinoline scaffold in developing effective oral antitumor agents. mdpi.com
Below is a table summarizing the predicted drug-like properties for the parent compound, 4-Amino-7-chloroquinoline, based on commonly evaluated physicochemical parameters.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₉H₇ClN₂ | N/A |
| Molecular Weight | 178.62 g/mol | Compliant (≤ 500) |
| LogP (Octanol-Water Partition Coefficient) | Varies by prediction tool, generally < 5 | Compliant (≤ 5) |
| Hydrogen Bond Donors | 1 (from the amino group) | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | Compliant (≤ 10) |
Note: The data presented is for the free base, 4-Amino-7-chloroquinoline. The dihydrochloride salt form would have a higher molecular weight but is expected to have similar core ADME properties. The values for LogP can vary between different predictive algorithms.
Q & A
Q. Key Considerations for Experimental Design
- Counterion Confirmation : Use ion chromatography to verify the 2:1 HCl-to-base ratio, critical for reproducibility .
- Ethical and Safety Protocols : Adhere to guidelines for handling hygroscopic and potentially toxic dihydrochlorides (e.g., use fume hoods, PPE) .
- Data Validation : Cross-reference findings with structural analogs (e.g., 7-chloro-4-hydroxyquinoline derivatives) to identify compound-specific vs. class-wide behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
